(2-Bromo-3-fluorophenyl)methanamine

Description

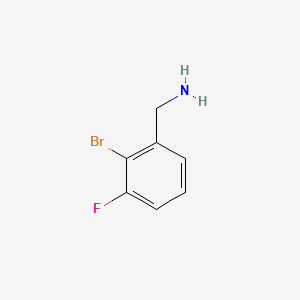

(2-Bromo-3-fluorophenyl)methanamine is a halogenated aromatic amine with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol . Its structure consists of a benzylamine backbone substituted with bromine (Br) at the 2-position and fluorine (F) at the 3-position of the phenyl ring. The compound is cataloged under CAS number 261723-28-8 and is used in pharmaceutical research, particularly as a building block for drug discovery .

Key physicochemical properties include:

Propriétés

IUPAC Name |

(2-bromo-3-fluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTILVEXWKKYWNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Des Réactions Chimiques

(2-Bromo-3-fluorophenyl)methanamine: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can lead to the formation of different derivatives.

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of different halogenated or alkylated derivatives.

Applications De Recherche Scientifique

(2-Bromo-3-fluorophenyl)methanamine: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological systems and interactions with biomolecules.

Industry: It is used in the production of various chemical products and materials.

Mécanisme D'action

The mechanism by which (2-Bromo-3-fluorophenyl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Molecular Targets and Pathways:

Biological Systems: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

Chemical Reactions: The compound may act as a reactant or intermediate in various chemical reactions, influencing the formation of products.

Comparaison Avec Des Composés Similaires

Structural Isomers and Positional Analogs

The position of halogen substituents significantly impacts reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

- Positional Effects : Bromine at the 2-position (target compound) may enhance steric hindrance compared to 3-bromo isomers, affecting binding in enzyme pockets .

- Electron-Withdrawing Groups : Fluorine’s electronegativity increases the amine’s acidity (lower pKa), influencing solubility in polar solvents .

Activité Biologique

(2-Bromo-3-fluorophenyl)methanamine is a halogenated aromatic amine that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This compound's structure, characterized by the presence of both bromine and fluorine substituents on the phenyl ring, significantly influences its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrF, indicating the presence of a bromine (Br) and a fluorine (F) atom. These halogen atoms are known to enhance the lipophilicity and binding affinities of compounds, which can lead to increased biological activity. The presence of the amine group also allows for potential interactions with various biological targets, including enzymes and receptors.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Halogenated structure with Br and F | Enhanced binding affinity due to halogen effects |

| 3-Bromo-2-fluorobenzylamine | Similar halogenated structure | Different halogen positioning affecting activity |

| 4-Bromo-3-fluorobenzylamine | Halogens at different positions | Variations in biological activity |

| 2-Chloro-3-fluorobenzylamine | Chlorine instead of bromine | May exhibit different reactivity profiles |

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and affecting biological pathways. This interaction is influenced by the unique properties imparted by the bromine and fluorine substituents, which can enhance binding affinity and specificity.

In Vitro Studies

Preliminary studies indicate that this compound exhibits significant activity against certain biological targets. For example, it has been shown to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Research indicates that compounds with similar structures often demonstrate enhanced potency due to their ability to fit into receptor sites more effectively.

Case Studies

- Neurotransmitter Receptor Modulation : A study demonstrated that derivatives of this compound exhibited varying degrees of activity at serotonin receptors, which are critical in mood regulation. The specific binding affinity was measured using radiolabeled ligands, revealing that modifications to the halogen positions can significantly alter receptor interaction profiles.

- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways. The results indicated that this compound could serve as a scaffold for developing enzyme inhibitors, particularly those targeting kinases involved in cancer progression.

Pharmacological Potential

The pharmacological implications of this compound are vast. Its ability to modulate biological pathways makes it a candidate for drug development aimed at various therapeutic areas:

- Neurological Disorders : Given its interaction with neurotransmitter systems, there is potential for this compound to be developed into treatments for conditions like depression or anxiety.

- Cancer Research : Its enzyme inhibition properties suggest that it could be explored further as a lead compound in oncology drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.